4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
Description
4-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is a synthetic heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, a phenoxy group at position 6, and a piperazine moiety at position 2. The piperazine ring is further functionalized with a 3-methoxybenzoyl group. This structure aligns with pharmacophores commonly associated with kinase inhibition and receptor modulation, particularly in oncological and neurological therapeutics . Pyrimidine derivatives are renowned for their versatility in drug design due to their ability to mimic endogenous nucleotides and interact with biological targets such as enzymes and nucleic acids .
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17-24-21(16-22(25-17)30-19-8-4-3-5-9-19)26-11-13-27(14-12-26)23(28)18-7-6-10-20(15-18)29-2/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSLSJVXGJNJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxybenzoyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 2-methyl-6-phenoxypyrimidine under specific conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency and product quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-[4-(3-hydroxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine.
Reduction: Formation of 4-[4-(3-methoxybenzyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine can be contextualized against related compounds in the pyrimidine and piperazine chemical families. Below is a detailed comparative analysis:
Structural Analogues with Piperazine/Piperidine Moieties
Key Observations
Substituent Impact on Activity :
- The 3-methoxybenzoyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration, a feature absent in simpler piperazine derivatives like 2-[4-(Fmoc)piperazin-1-yl]acetic acid .
- Fluorination in benzisoxazole derivatives (e.g., compound from ) increases metabolic stability but introduces synthetic complexity .
Activity Data Limitations :
- Direct comparative potency data for the target compound are scarce in the provided evidence. However, structural parallels suggest its activity may lie between the moderate antibacterial effects of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine and the neurological targeting of fluorinated benzisoxazole derivatives .
Biological Activity
The compound 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H29N5O2
- Molecular Weight : 395.5 g/mol
- IUPAC Name : (3-methoxyphenyl)-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Research indicates that compounds similar to This compound may act as inhibitors of tubulin polymerization. This action is crucial in cancer therapy as it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that these compounds can bind to the colchicine-binding site on tubulin, effectively inhibiting its polymerization and inducing cell death in various cancer cell lines .
Anticancer Properties
A significant body of research has focused on the anticancer properties of related compounds. For instance, a study on SMART compounds , which include structural analogs of our target compound, demonstrated potent antitumor activity against prostate (PC-3) and melanoma (A375) cancer xenograft models. The results indicated a percentage tumor control (T/C) ranging from 4% to 30% following treatment with these compounds .
In Vitro Studies
In vitro assays have revealed that This compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells. The compound's IC50 values suggest effective antiproliferative activity, comparable to established chemotherapeutic agents .
| Cell Line | IC50 (μg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Multidrug Resistance
One notable advantage of this compound is its potential to overcome multidrug resistance (MDR) mechanisms commonly observed in cancer therapies. The ability to inhibit growth in both parental and MDR-overexpressing cell lines has been documented, suggesting that this compound may provide a viable alternative for treating resistant cancers .
Case Studies
- Prostate Cancer Model : In an animal model study using human prostate cancer cells, treatment with derivatives similar to our compound resulted in significant tumor size reduction without noticeable neurotoxicity, highlighting the therapeutic potential and safety profile of such compounds .
- Melanoma Treatment : Another study involving melanoma xenografts demonstrated that these compounds could effectively reduce tumor growth rates while maintaining tolerable side effects compared to traditional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
